molecular formula C13H18N2S B14448776 N-(1-Phenylpropyl)-N'-prop-2-en-1-ylthiourea CAS No. 74787-81-8

N-(1-Phenylpropyl)-N'-prop-2-en-1-ylthiourea

Cat. No.: B14448776
CAS No.: 74787-81-8
M. Wt: 234.36 g/mol
InChI Key: IPMWVCJKWHSQRF-UHFFFAOYSA-N
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Description

N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. The structure of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea consists of a phenylpropyl group and a prop-2-en-1-yl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea typically involves the reaction of 1-phenylpropylamine with allyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or inhibit cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea can be compared with other thiourea derivatives, such as:

    N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.

    N,N’-Diethylthiourea: Used as an accelerator in rubber vulcanization and has antioxidant properties.

    N,N’-Diphenylthiourea: Investigated for its potential anticancer and antiviral activities.

The uniqueness of N-(1-Phenylpropyl)-N’-prop-2-en-1-ylthiourea lies in its specific structural features, which confer distinct biological activities and applications compared to other thiourea derivatives.

Properties

CAS No.

74787-81-8

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1-(1-phenylpropyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C13H18N2S/c1-3-10-14-13(16)15-12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3,(H2,14,15,16)

InChI Key

IPMWVCJKWHSQRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)NCC=C

Origin of Product

United States

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